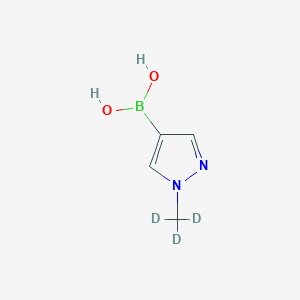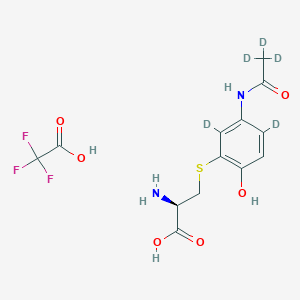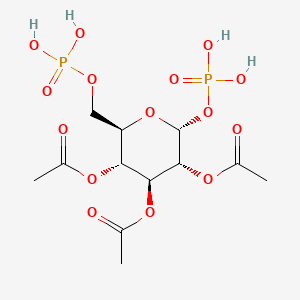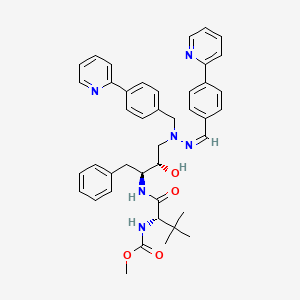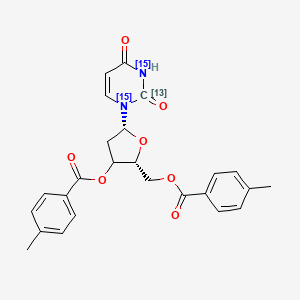
2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 is a modified nucleoside used primarily in scientific research. It is a derivative of uridine, where the hydrogen atoms at specific positions have been replaced with isotopes of carbon (13C) and nitrogen (15N). This compound is often used in studies involving nucleic acids and their analogs due to its unique isotopic labeling, which allows for detailed tracking and analysis in various biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 typically involves multiple steps One common method starts with the protection of the hydroxyl groups on the uridine molecule using p-toluoyl chlorideThe final product is purified using techniques such as chromatography to ensure high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to handle the increased volume and ensure consistent quality. The reaction conditions are carefully controlled to optimize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield uridine derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Applications De Recherche Scientifique
2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used in the study of nucleic acid chemistry and the synthesis of nucleoside analogs.
Biology: Employed in tracking and analyzing nucleic acid metabolism and interactions within cells.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of oncology.
Industry: Applied in the production of labeled compounds for research and development purposes
Mécanisme D'action
The mechanism of action of 2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 involves its incorporation into nucleic acids, where it can be tracked due to its isotopic labels. This allows researchers to study the dynamics of nucleic acid synthesis, degradation, and interactions with other biomolecules. The isotopic labels do not significantly alter the chemical properties of the compound, making it an ideal tool for detailed biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine: Similar in structure but lacks the isotopic labels.
Uridine: The parent compound, without any modifications.
2’-Deoxyuridine: A deoxy analog of uridine, lacking the hydroxyl group at the 2’ position
Uniqueness
The uniqueness of 2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 lies in its isotopic labeling, which allows for precise tracking and analysis in biochemical studies. This makes it a valuable tool in research areas where understanding the detailed dynamics of nucleic acids is crucial .
Propriétés
Formule moléculaire |
C25H24N2O7 |
|---|---|
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
[(2R,5R)-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C25H24N2O7/c1-15-3-7-17(8-4-15)23(29)32-14-20-19(34-24(30)18-9-5-16(2)6-10-18)13-22(33-20)27-12-11-21(28)26-25(27)31/h3-12,19-20,22H,13-14H2,1-2H3,(H,26,28,31)/t19?,20-,22-/m1/s1/i25+1,26+1,27+1 |
Clé InChI |
PHIPERUMORAWER-RGVDKAPBSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2C(C[C@@H](O2)[15N]3C=CC(=O)[15NH][13C]3=O)OC(=O)C4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


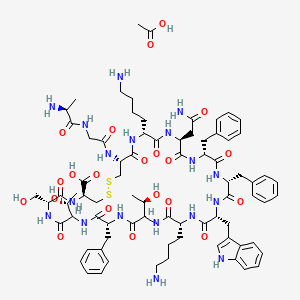


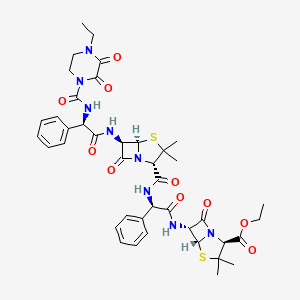
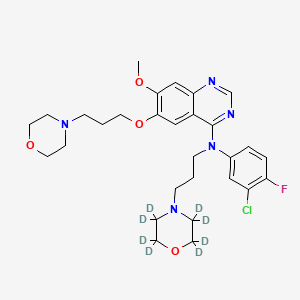
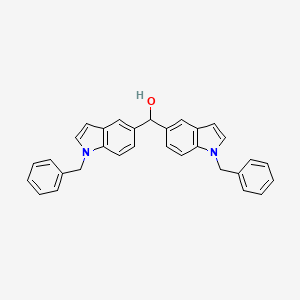
![2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide](/img/structure/B13847600.png)
![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)


